molecular formula C6H9NO2 B1672442 Guvacine CAS No. 498-96-4

Guvacine

Cat. No.: B1672442
CAS No.: 498-96-4
M. Wt: 127.14 g/mol
InChI Key: QTDZOWFRBNTPQR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Guvacine is known to be a specific GABA reuptake inhibitor with no significant affinity at GABA receptors . It binds selectively to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . This interaction with GABA transporters plays a significant role in its biochemical reactions.

Cellular Effects

It is known that this compound influences cell function by binding selectively to presynaptic GABA reuptake transporters, thereby preventing the reuptake of GABA . This can potentially influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

This compound’s molecular mechanism of action is primarily through its role as a GABA reuptake inhibitor . It binds selectively to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . It does not have significant affinity for GABA postsynaptic receptors .

Temporal Effects in Laboratory Settings

It is known that this compound is a specific GABA reuptake inhibitor , which suggests that its effects may change over time depending on the concentration of GABA in the synapse.

Metabolic Pathways

As a GABA reuptake inhibitor, it may interact with enzymes or cofactors involved in GABA metabolism .

Transport and Distribution

As a GABA reuptake inhibitor, it is likely that it interacts with GABA transporters .

Subcellular Localization

It is known that this compound binds selectively to presynaptic GABA reuptake transporters , suggesting that it may be localized to the presynaptic neuron.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guvacine can be synthesized through the reaction of nicotinic acid ethyl ester with phenacyl bromides containing electron-donating substituents in the benzene ring. This reaction yields quaternary pyridinium salts, which are then reduced with sodium tetrahydridoborate to ethyl 1-(2-aryl-2-hydroxyethyl)-1,2,5,6-tetrahydropyridine-3-carboxylates. Acid hydrolysis of these compounds results in the formation of this compound in yields ranging from 76% to 93% .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Guvacine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the structure of this compound, leading to different products.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium tetrahydridoborate is commonly used for reduction reactions.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different hydrogenated forms of this compound.

Scientific Research Applications

Guvacine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific inhibition of gamma-aminobutyric acid uptake without significant affinity for gamma-aminobutyric acid receptors. This makes it a valuable tool for studying gamma-aminobutyric acid-related processes and potential therapeutic applications .

Properties

IUPAC Name

1,2,3,6-tetrahydropyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-2-1-3-7-4-5/h2,7H,1,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDZOWFRBNTPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871702
Record name 1,2,5,6-Tetrahydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water, and almost insoluble in 100% alcohol, ether, chloroform, and benzene.
Record name Guvacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Experimental studies are still being investigated to determine the exact mechanisms of action of guvacine. What is known is that guvacine binds selectively to presynaptic GABA reuptake transporters and prevents the reuptake of GABA, but has no affinity for GABA postsynaptic receptors.
Record name Guvacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

498-96-4
Record name Guvacine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guvacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guvacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2,5,6-Tetrahydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUVACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41538P325K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Arecoline (39.5 g, 0.25 mol) was dissolved in dry toluene (20 ml). 1-Chloroethyl chloroformate (30.5 ml) was added slowly at 0-5° C. The mixture was heated at 80° C. for 2 h, cooled to room temperature, filtered and evaporated to dryness in vacuo. The residue was dissolved in methylene chloride (400 ml) and extracted with 10% aqueous sodium carbonate. The organic layer was dried over magnesium sulfate, filtered and evaporated to dryness to give methyl 1,2,5,6-tetrahydropyridine-3-carboxylate (Yield: 30.5 g, 85%). Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate (1.1 g, 7.8 mmol) was dissolved in methylene chloride (20 ml) and cooled to -15° C. Triethyl amine (2.2 ml, 15,8 mmol) and a solution of benzyl chloroformate (1.2 ml, 8,4 mmol) in methylene chloride (10 ml) were added. Stirring at room temperature for 1.5 h followed by evaporation to dryness. The residue was dissolved in methylene chloride and extracted with water two times. The organic layer separated, dried and evaporated to dryness in vacuo to give methyl 1-benzyloxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylate as an oil (Yield: 2.0 g, 92%).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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